molecular formula C17H22ClN3O3 B5451791 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5451791
M. Wt: 351.8 g/mol
InChI Key: NCMLCZQFZLKFBM-UHFFFAOYSA-N
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Description

The compound “5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C20H27ClN4O3 . It is a complex organic compound that contains several functional groups, including a pyrazole ring, a carboxamide group, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C20H27ClN4O3 . It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxamide group (CONH2), a methoxy group (OCH3), and a chlorophenyl group (C6H4Cl). The exact spatial arrangement of these groups would be determined by a variety of factors, including the specific synthesis method used .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential therapeutic agent. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

Properties

IUPAC Name

5-[(2-chloro-4-methoxyphenoxy)methyl]-N-pentan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-4-5-11(2)19-17(22)15-8-12(20-21-15)10-24-16-7-6-13(23-3)9-14(16)18/h6-9,11H,4-5,10H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMLCZQFZLKFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=NNC(=C1)COC2=C(C=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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